(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide LY-411575 isomer 2 is a isomer of LY411575, which is a potent γ-secretase inhibitor with IC50 of 0.078 nM/0.082 nM (membrane/cell-based), also inhibits Notch clevage with withIC50 of 0.39 nM. in vitro: LY-411575 inhibits γ-secretase which can be assessed by the substrates like amyloid precursor protein (APP) and Notch S3 cleavage. LY-411575, which blocks Notch activation, results in apoptosis in primary and immortalized KS cells .  in vivo: 10 mg/kg oral dose of LY-411575 decreases brain and plasma Aβ40 and -42 dose-dependently. LY-411575 reduces cortical Aβ40 in young (preplaque) transgenic CRND8 mice (ED50 ≈ 0.6 mg/kg) and produces significant thymus atrophy and intestinal goblet cell hyperplasia at higher doses (>3 mg/kg). The therapeutic window is similar after oral and subcutaneous administration and in young and aged CRND8 mice. Both the thymus and intestinal side effects are reversible after a 2-week washout period. Three-week treatment with 1 mg/kg LY411575 reduces cortical Aβ40 by 69% without inducing intestinal effects, although a previously unreported change in coat color is observed .
Brand Name: Vulcanchem
CAS No.:
VCID: VC20735778
InChI: InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23+/m1/s1
SMILES: CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Molecular Formula: C26H23F2N3O4
Molecular Weight: 479.5 g/mol

(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

CAS No.:

Cat. No.: VC20735778

Molecular Formula: C26H23F2N3O4

Molecular Weight: 479.5 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide -

Specification

Molecular Formula C26H23F2N3O4
Molecular Weight 479.5 g/mol
IUPAC Name (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Standard InChI InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23+/m1/s1
Standard InChI Key ULSSJYNJIZWPSB-ILFDSTAHSA-N
Isomeric SMILES C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O
SMILES CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Canonical SMILES CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O

Introduction

Structural Characteristics

The structure of (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide contains several distinct components that contribute to its potential biological activity. The compound features three chiral centers with specific stereochemistry, designated as (2R), (2S), and (7S), which play crucial roles in its three-dimensional structure and biological interactions. These specific stereochemical configurations likely influence how the molecule interacts with target proteins and biological systems.

The 3,5-difluorophenyl group attached to a hydroxyacetyl moiety with (2S) stereochemistry constitutes a key structural element. This component resembles structures described in patent literature, which mentions (2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetic acid as an important intermediate in the synthesis of related compounds . The difluorophenyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability, a characteristic noted in similar structures.

Another essential structural element is the benzo[d] benzazepin moiety, featuring a methyl substituent at position 5 and an oxo group at position 6. The benzazepin core appears in various pharmaceuticals and has been explored for treating neurological disorders and other conditions. The specific (7S) stereochemistry at position 7, where the propanamide group attaches, likely plays a significant role in the compound's interaction with biological targets.

The connecting elements between these major structural components include amide linkages, which provide stability and form hydrogen bonds with biological targets. The presence of multiple amide bonds and a hydroxyl group creates numerous sites for potential hydrogen bonding interactions with proteins and other biological molecules.

Chemical Properties

Based on structural analysis, (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide possesses specific chemical properties that influence its behavior in biological systems and pharmaceutical applications. Understanding these properties provides insight into its potential mechanisms of action and therapeutic uses.

The compound contains several functional groups contributing to its chemical reactivity. The hydroxyl group in the hydroxyacetyl moiety participates in hydrogen bonding and may undergo esterification or oxidation reactions. The amide linkages remain relatively stable under physiological conditions but can be cleaved by specific enzymes such as amidases. The fluorine atoms in the difluorophenyl group enhance metabolic stability and improve binding interactions with target proteins through their unique electronic properties.

The table below summarizes the key chemical properties of (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide based on analysis of similar structures:

PropertyInformationSource
Chemical FormulaApproximately C26H23F2N3O4 (based on similar compound)
Molecular WeightApproximately 479.5 g/mol
Structural Components3,5-difluorophenyl group, hydroxyacetyl moiety, benzazepin ring system
Stereochemistry(2R), (2S), and (7S) at three chiral centers
IUPAC Name(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide
Functional GroupsHydroxyl, amide linkages, difluorophenyl

The molecule's three-dimensional structure, influenced by its specific stereochemistry at the three chiral centers, likely plays a crucial role in its biological activity. The (2R), (2S), and (7S) configurations create a unique spatial arrangement that may be essential for optimal interaction with biological targets, such as protein kinases or other enzymes.

Biological Activity and Mechanism of Action

The biological activities of (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide can be inferred from information on structurally similar compounds and related patent literature. These sources suggest potentially significant pharmacological properties.

Patent literature mentions compounds in this class in relation to protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) inhibition. PERK is an eIF2 kinase involved in the unfolded protein response (UPR) that regulates protein synthesis and helps cells alleviate endoplasmic reticulum stress . The document specifically states that PERK "has been implicated in tumor genesis and cancer cell survival," suggesting that compounds targeting PERK, potentially including our compound of interest, may have applications in cancer treatment .

The mechanism of action likely involves inhibition of PERK kinase activity, interfering with the phosphorylation of eIF2α (eukaryotic initiation factor 2α) and subsequently affecting protein synthesis in cancer cells. Tumor cells thrive in hostile microenvironments characterized by nutrient and oxygen limitation, high metabolic demand, and oxidative stress. These stresses disrupt the protein folding capacity of the endoplasmic reticulum, and PERK activation represents one cellular response to such stress .

By inhibiting PERK, compounds like (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide may interfere with cancer cells' ability to adapt to stressful conditions, potentially leading to cancer cell death. The specific stereochemistry at the three chiral centers is likely crucial for optimal interaction with the PERK enzyme, as is often the case with kinase inhibitors where three-dimensional arrangement of functional groups determines binding affinity and selectivity.

Comparison with Related Compounds

The compound (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide shares structural similarities with several other compounds found in scientific literature, allowing for comparative analysis that provides further insight into its properties and potential applications.

A structurally related compound, N'-(2-(3,5-difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-hydroxy-3-methylbenzohydrazide (CAS: 1181770-72-8), contains the 3,5-difluorophenyl-2-hydroxyacetyl group that is also present in our compound of interest . This related compound is listed with specific hazard statements indicating potential acute toxicity, skin irritation, eye irritation, and respiratory irritation, which might suggest similar precautions for handling our compound .

Another closely related structure is 2-[[2-(3,5-Difluorophenyl)-2-hydroxyacetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d]benzazepin-7-yl)propanamide, which differs primarily in stereochemistry. This compound has a molecular weight of 479.5 g/mol and formula C26H23F2N3O4, which closely matches what would be expected for our compound of interest.

The table below compares key features of (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide with related compounds:

CompoundStructural SimilaritiesKey DifferencesPotential Applications
N'-(2-(3,5-difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-hydroxy-3-methylbenzohydrazideContains 3,5-difluorophenyl-2-hydroxyacetyl groupHas benzohydrazide structure instead of benzazepin coreNot specified in literature
2-[[2-(3,5-Difluorophenyl)-2-hydroxyacetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d]benzazepin-7-yl)propanamideVery close structural analogLacks specified stereochemistry at chiral centersPotential neurological applications
Compounds in patent literatureRelated to phenyl-2-hydroxy-acetylamino-2-methylphenyl compoundsVarying substituents and configurationsPERK inhibition, cancer treatment

The comparison reveals that while several compounds share similar structural elements, particularly the 3,5-difluorophenyl-2-hydroxyacetyl group, the specific combination of this group with the benzazepin core and the particular stereochemistry at the three chiral centers makes (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide unique. The stereochemistry is likely crucial for its specific biological activity and potential therapeutic applications.

Research Challenges and Future Directions

Research involving (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide faces several challenges and opportunities for further investigation that will be essential to fully understand and potentially harness its therapeutic properties.

A primary challenge involves the compound's stereochemical complexity. With three chiral centers, there are eight possible stereoisomers, necessitating sophisticated synthetic approaches to selectively produce the desired isomer with the (2R), (2S), and (7S) configuration. Future research should focus on developing more efficient stereoselective synthetic routes that can provide the compound in sufficient quantity and purity for comprehensive studies.

Target validation represents another crucial research direction. While patent literature suggests PERK as a potential target , comprehensive studies are needed to validate this interaction and determine binding affinities, selectivity profiles, and functional effects. Such studies would typically involve in vitro binding assays, enzyme inhibition assays, crystallography studies to elucidate binding modes, and cellular assays to confirm functional effects.

Structure-activity relationship (SAR) studies would provide valuable insights into which structural elements are essential for biological activity and which can be modified to improve properties such as solubility, metabolic stability, or target selectivity. Systematic modification of different portions of the molecule, followed by biological testing, could lead to optimized derivatives with enhanced properties.

If the compound shows promise as a therapeutic agent, preclinical development would require extensive studies including:

  • In vitro efficacy in relevant cell-based models

  • In vivo pharmacokinetics and biodistribution

  • Toxicology studies to establish safety margins

  • Formulation development to ensure adequate delivery

  • Eventually, clinical trials to establish safety and efficacy in humans

The investigation of potential synergistic effects when combined with other therapeutic agents, especially in cancer treatment, could enhance the compound's clinical utility. Combination therapy approaches are increasingly important in oncology, where targeting multiple pathways simultaneously can overcome resistance mechanisms and improve outcomes.

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